2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core.
Serotonin: A neurotransmitter with an indole structure, involved in various physiological processes.
Tryptophan: An essential amino acid with an indole ring, serving as a precursor for serotonin and other bioactive compounds.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-16-3-2-4-17-15(16)7-10-22(17)12-18(24)20-11-14-5-8-19-9-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
WRHPNVYVBIHFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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